Heterocyclic Core Pharmacological Bias – Pyrazole vs. Imidazole in Analogous Scaffolds
The 3,5-diphenylpyrazole nucleus of CAS 890642-87-2 has been associated with sedative, local anesthetic, and platelet antiaggregating activities in rodent models, while the corresponding 4,5-diphenylimidazole scaffold is predominantly linked to antibacterial effects [1] [2]. N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides demonstrated significant sedative effects in mice at tested doses, alongside remarkable in vitro platelet antiaggregating activity p < 0.05 vs. control [1]. In contrast, the imidazole analog 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide (CAS 315248-09-0) has no reported sedative activity, but its parent scaffold (4,5-diphenylimidazole derivatives) shows antibacterial MIC values of 4–16 µg/mL [2]. This core-dependent pharmacological divergence means choosing the pyrazole-based compound is mandatory for neurological or hemostasis-related screening programs.
| Evidence Dimension | In vivo sedative activity & in vitro platelet antiaggregating activity |
|---|---|
| Target Compound Data | Significant sedative and local anesthetic activity at tested doses; remarkable platelet antiaggregating activity in vitro (specific numerical values not provided in abstract; significance p<0.05) [1] |
| Comparator Or Baseline | 3-(4,5-diphenyl-1H-imidazol-1-yl) analogs: no sedative activity reported; MIC 4–16 µg/mL antibacterial [2] |
| Quantified Difference | Qualitative pharmacological profile divergence (sedative/antiaggregating vs. antibacterial) |
| Conditions | Rodent models (mice/rats) for sedative/anti-inflammatory; in vitro platelet aggregation assay; antibacterial MIC against S. aureus and E. faecalis |
Why This Matters
The pyrazole core confers a distinct polypharmacological fingerprint that cannot be replicated by the imidazole analog, dictating compound selection for projects targeting neurological or hemostatic endpoints.
- [1] Bondavalli F, Bruno O, Ranise A, Schenone P, et al. 3,5-Diphenyl-1H-pyrazole derivatives. IV--N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamines with sedative, platelet antiaggregating and local anesthetic activities. Farmaco. 1990 Feb;45(2):137-46. PMID: 2133991. View Source
- [2] Bamoro C, Bamba F. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Access Library Journal. 2021;8(2):e7288. doi:10.4236/oalib.1107288. View Source
